Atocalcitol

Description

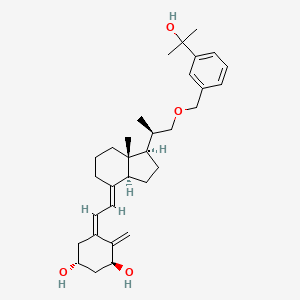

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11+,25-12-/t21-,27+,28+,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIFSLBCJAXYTC-FJLAUVHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COCC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302904-82-1 | |

| Record name | Atocalcitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302904821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATOCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3292R3H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atocalcitol's Mechanism of Action in Dermatological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atocalcitol is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). Like other vitamin D analogs, it is developed for the topical treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis. Its therapeutic effects are primarily attributed to its ability to modulate gene expression in skin cells by binding to the nuclear Vitamin D Receptor (VDR). This guide provides an in-depth overview of the molecular mechanisms underlying atocalcitol's action, drawing upon the extensive research conducted on vitamin D analogs. While specific quantitative data for atocalcitol is not widely available in public literature, its mechanism is understood through the well-established activities of this class of compounds.

Core Mechanism of Action: The Vitamin D Receptor Pathway

The primary mechanism of action for atocalcitol and other vitamin D analogs is the activation of the Vitamin D Receptor, a member of the nuclear receptor superfamily of transcription factors.[1][2]

-

Ligand Binding: Atocalcitol, being a lipophilic molecule, penetrates the cell membrane and binds to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: This binding induces a conformational change in the VDR, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: The VDR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3]

-

Transcriptional Regulation: The binding of the VDR/RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of target genes. This leads to either an increase or decrease in the synthesis of specific proteins that regulate cellular processes in the skin.[2]

Effects on Keratinocytes

In hyperproliferative and abnormally differentiated epidermis, a hallmark of psoriasis, atocalcitol is expected to normalize keratinocyte function.

-

Inhibition of Proliferation: Vitamin D analogs are well-documented to inhibit the proliferation of keratinocytes.[4] This is achieved by arresting the cell cycle, thereby reducing the rapid turnover of skin cells that leads to the formation of psoriatic plaques.

-

Promotion of Differentiation: Atocalcitol promotes the terminal differentiation of keratinocytes. This involves the upregulation of proteins that are essential for the formation of a healthy skin barrier, such as filaggrin, loricrin, and involucrin. A well-formed skin barrier is crucial for preventing water loss and protecting against environmental insults.

Immunomodulatory Effects

Chronic inflammatory skin diseases like psoriasis and atopic dermatitis are characterized by a dysregulated immune response, particularly involving T-cells.

-

Suppression of T-Cell Proliferation: Vitamin D analogs can suppress the proliferation of activated T-cells, which are key drivers of inflammation in psoriatic lesions.

-

Modulation of Cytokine Production: Atocalcitol is expected to modulate the production of cytokines. It likely inhibits the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2), IL-6, IL-17, and Interferon-gamma (IFN-γ) by activated T-cells. Concurrently, it may promote the expression of anti-inflammatory cytokines. This shift in the cytokine profile helps to reduce the inflammatory infiltrate in the skin.

Quantitative Data Summary

The following table summarizes key quantitative data for various vitamin D analogs. This data provides a comparative context for the expected activity of atocalcitol.

| Parameter | Vitamin D Analog | Value | Cell Type/Assay |

| VDR Binding Affinity | Calcipotriol | Similar to Calcitriol | Receptor Binding Assay |

| Calcitriol | High Affinity | Receptor Binding Assay | |

| Inhibition of Keratinocyte Proliferation | Maxacalcitol | ~10x more potent than Calcipotriol | in vitro assay |

| Calcipotriol | Effective | in vitro assay | |

| Psoriasis Clinical Efficacy (PASI 75) | Calcipotriol (0.005%) | 21.4% of patients at 10 weeks | Clinical Trial |

| Maxacalcitol (25 µg/g) | 55% of subjects (marked improvement) | Clinical Trial |

Note: PASI 75 represents a 75% reduction in the Psoriasis Area and Severity Index.

Experimental Protocols

In Vivo Model: Induction of Atopic Dermatitis-like Skin Inflammation in Mice

This protocol describes a common method for inducing an atopic dermatitis-like phenotype in mice to test the efficacy of topical compounds like atocalcitol.

Materials:

-

NC/Nga mice (8 weeks old)

-

Dermatophagoides farinae (Dfb) ointment

-

Atocalcitol ointment (test article) and vehicle ointment (placebo)

-

Anesthetic (e.g., isoflurane)

-

Biopsy punch (4 mm)

-

Equipment for histological analysis (formalin, paraffin, microtome, H&E staining reagents)

-

Equipment for molecular analysis (RNA extraction kits, qPCR reagents)

Procedure:

-

Acclimatization: House mice under specific pathogen-free conditions for at least one week before the experiment.

-

Induction of Dermatitis: Apply Dfb ointment topically to the shaved dorsal skin and ears of the mice twice weekly for three weeks.

-

Grouping and Treatment: Divide the mice into three groups: Normal Control (no treatment), Vehicle Control (topical application of vehicle ointment), and Atocalcitol-treated (topical application of atocalcitol ointment).

-

Drug Application: Once daily for a specified period (e.g., 4-7 days), apply the respective ointments to the lesional skin of the mice.

-

Evaluation of Skin Lesions: Score the severity of skin lesions (erythema, edema, excoriation, dryness) at regular intervals.

-

Sample Collection: At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated areas.

-

Histological Analysis: Fix a portion of the skin biopsy in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

-

Molecular Analysis: Homogenize another portion of the skin biopsy for RNA extraction. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory cytokines (e.g., IL-4, IL-13, TNF-α) and skin barrier proteins (e.g., filaggrin, loricrin).

In Vitro Assay: T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the direct inhibitory effect of atocalcitol on T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Carboxyfluorescein succinimidyl ester (CFSE) dye

-

T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))

-

Atocalcitol (dissolved in a suitable solvent like DMSO)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label with CFSE: Resuspend PBMCs in PBS and incubate with CFSE dye. CFSE is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity halves.

-

Culture and Treatment: Plate the CFSE-labeled PBMCs in a 96-well plate. Add the T-cell activation stimulus to all wells except the unstimulated control. Add different concentrations of atocalcitol (and a vehicle control) to the appropriate wells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Data Acquisition: Acquire data on a flow cytometer. Gate on the T-cell population (e.g., CD3+ cells).

-

Data Analysis: Analyze the CFSE fluorescence histogram of the T-cells. The degree of proliferation is determined by the appearance of successive peaks of decreasing fluorescence intensity. The percentage of proliferating cells can be quantified. Compare the proliferation in atocalcitol-treated samples to the vehicle-treated control to determine the inhibitory effect.

Conclusion

Atocalcitol, as a vitamin D analog, exerts its therapeutic effects in skin diseases through a multi-faceted mechanism of action centered on the Vitamin D Receptor. By binding to and activating the VDR, it normalizes keratinocyte proliferation and differentiation, thereby helping to restore a healthy epidermal barrier. Furthermore, its immunomodulatory properties, including the suppression of T-cell proliferation and the inhibition of pro-inflammatory cytokine production, contribute significantly to the resolution of cutaneous inflammation. The targeted nature of this pathway provides a strong rationale for its use in the treatment of chronic inflammatory skin conditions. Further research with atocalcitol-specific data will be invaluable in precisely quantifying its potency and optimizing its clinical application.

References

- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of calcitriol receptor binding to vitamin D response elements by uremic toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Atocalcitol: A Technical Guide to a Novel Vitamin D3 Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atocalcitol is a synthetic analog of Vitamin D3 demonstrating potential as a therapeutic agent, particularly in the realm of dermatology. This document provides a comprehensive technical overview of atocalcitol, consolidating available data on its mechanism of action, pharmacological properties, and clinical context. By activating the Vitamin D Receptor (VDR), atocalcitol modulates gene expression related to cell proliferation, differentiation, and inflammation, making it a candidate for hyperproliferative and inflammatory skin disorders such as psoriasis. This guide presents a detailed examination of its interaction with the VDR, its effects on keratinocytes, and a summary of its pharmacological and toxicological profile based on available data and comparative analysis with other Vitamin D3 analogs.

Introduction

Vitamin D3 analogs are a cornerstone in the topical treatment of psoriasis and other skin conditions. Their therapeutic effect is primarily mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates the transcription of numerous genes. Atocalcitol has emerged as a promising VDR agonist, designed to elicit the anti-proliferative and pro-differentiative effects on keratinocytes characteristic of active Vitamin D3, while potentially offering an improved safety profile, particularly concerning systemic calcium homeostasis. This guide will delve into the core scientific and technical aspects of atocalcitol.

Mechanism of Action: VDR-Mediated Gene Regulation

The primary mechanism of action for atocalcitol, like other Vitamin D3 analogs, is its binding to and activation of the Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Signaling Pathway

The activation of the VDR by atocalcitol initiates a cascade of molecular events leading to the regulation of gene expression. The key steps are outlined in the signaling pathway diagram below.

Effects on Keratinocytes

Psoriasis is characterized by hyperproliferation and aberrant differentiation of keratinocytes, coupled with a significant inflammatory infiltrate. Vitamin D3 analogs are effective in psoriasis due to their ability to normalize these pathological processes.

Inhibition of Proliferation

Atocalcitol is expected to inhibit the proliferation of keratinocytes. Studies on other Vitamin D3 analogs, such as calcipotriol and calcitriol, have demonstrated their anti-proliferative effects. For instance, calcipotriol has been shown to decrease the expression of proliferation factors like early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[2] Calcitriol has also been found to inhibit keratinocyte proliferation by upregulating the expression of leukocyte elastase inhibitor (serpin B1).[3] Furthermore, calcipotriol has been shown to inhibit the proliferation of HaCaT cells (a human keratinocyte cell line) by downregulating STAT1 and STAT3 signaling. It is highly probable that atocalcitol shares these anti-proliferative mechanisms.

Promotion of Differentiation

In addition to inhibiting proliferation, Vitamin D3 analogs promote the differentiation of keratinocytes, a process that is impaired in psoriatic lesions. This is achieved through the regulation of genes involved in the formation of the cornified envelope, such as involucrin and transglutaminase.

Modulation of Inflammatory Cytokines

Keratinocytes in psoriatic plaques produce a range of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). Vitamin D3 analogs have been shown to suppress the production of these cytokines. For example, studies have demonstrated that various natural compounds can inhibit the expression of IL-1β, IL-6, and TNF-α in keratinocytes. It is anticipated that atocalcitol exerts a similar anti-inflammatory effect by downregulating the expression of these key inflammatory mediators in the skin. Research on other Vitamin D analogs has shown that TNF-α can increase the expression and activity of the VDR in keratinocytes, suggesting a feedback loop where inflammation may enhance the cellular response to Vitamin D analogs.

Clinical Efficacy in Psoriasis

While specific clinical trial data for atocalcitol, including Psoriasis Area and Severity Index (PASI) scores, are not widely published, the efficacy of other topical Vitamin D3 analogs in the treatment of psoriasis is well-established and provides a benchmark for expected performance.

Table 1: Summary of Clinical Efficacy for Topical Vitamin D3 Analogs in Psoriasis

| Compound | Dosage | Duration of Treatment | Key Efficacy Outcome | Reference |

| Tacalcitol | 4 µg/g ointment, once daily | 8 weeks | Significantly greater reduction in the sum score of erythema, infiltration, and desquamation compared to placebo (P < 0.0001). | |

| Tacalcitol | 4 µg/g ointment, once daily | ~61 days | Marked decrease in mean sum score (erythema, infiltration, scaling) from 6.3 to 2.7. | |

| Tacalcitol | 4 µg/g ointment, once daily | 2 months | Significant reduction in mean scores for erythema, desquamation, and thickness. | |

| Maxacalcitol | 6, 12.5, 25, 50 µg/g ointment, once daily | 8 weeks | All concentrations significantly more effective at reducing Psoriasis Severity Index (PSI) than placebo (P < 0.01). |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a topically applied drug is crucial for its efficacy and safety. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Table 2: Key Pharmacokinetic Parameters (Conceptual)

| Parameter | Description | Expected Profile for Atocalcitol |

| Cmax | Maximum (peak) plasma concentration. | Low systemic absorption is desirable to minimize systemic side effects. |

| Tmax | Time to reach Cmax. | Dependent on formulation and skin penetration. |

| Half-life (t½) | Time for the plasma concentration to reduce by half. | A longer half-life in the skin could allow for less frequent application. |

| Metabolism | Biotransformation of the drug. | Likely to be metabolized in the liver via pathways similar to endogenous Vitamin D3. |

| Excretion | Elimination of the drug and its metabolites from the body. | Primarily through bile and feces. |

Specific pharmacokinetic data for atocalcitol, such as Cmax, Tmax, and half-life, are not publicly available. However, for topically applied Vitamin D3 analogs, systemic absorption is generally low, which is a key factor in their favorable safety profile.

Preclinical Toxicology

Preclinical safety evaluation is essential to identify potential toxicities. Key endpoints in toxicology studies include the No-Observed-Adverse-Effect-Level (NOAEL) and the Lethal Dose 50 (LD50).

Table 3: Summary of Preclinical Toxicology Data (Conceptual)

| Study Type | Key Parameters | Expected Findings for Atocalcitol |

| Acute Toxicity | LD50 (Oral, Dermal) | High LD50 values, indicating low acute toxicity. |

| Repeated Dose Toxicity | NOAEL, LOAEL | Identification of target organs for toxicity at high doses. For Vitamin D analogs, the primary concern is hypercalcemia. |

| Dermal Irritation | Primary Irritation Index | Expected to be non-irritating or mildly irritating to the skin. |

| Genotoxicity | Ames test, Chromosome aberration test | Expected to be non-genotoxic. |

A key concern with Vitamin D analogs is the risk of hypercalcemia (elevated blood calcium levels) due to systemic absorption. Atocalcitol is designed to have a low calcemic effect. Clinical studies with other topical Vitamin D3 analogs like tacalcitol have shown no clinically relevant changes in serum calcium levels.

Synthesis

The chemical synthesis of atocalcitol is a complex multi-step process. While a detailed, publicly available synthesis scheme for atocalcitol is not available, the synthesis of Vitamin D3 analogs typically involves the construction of the A-ring and the CD-ring systems, followed by their coupling. The specific side chain of atocalcitol would be introduced through carefully designed synthetic routes.

Experimental Protocols

Vitamin D Receptor (VDR) Binding Affinity Assay (Competitive Radioligand Binding)

Objective: To determine the half-maximal inhibitory concentration (IC50) of atocalcitol for binding to the VDR.

Methodology:

-

Receptor Source: Recombinant human VDR.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated calcitriol).

-

Procedure:

-

A constant concentration of recombinant VDR and [³H]-1α,25(OH)₂D₃ are incubated with varying concentrations of unlabeled atocalcitol.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated using a method such as hydroxylapatite chromatography or filter binding.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of atocalcitol that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Keratinocyte Proliferation Assay (MTT Assay)

Objective: To assess the effect of atocalcitol on the proliferation of human keratinocytes.

Methodology:

-

Cell Line: Human keratinocyte cell line (e.g., HaCaT).

-

Procedure:

-

Keratinocytes are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with varying concentrations of atocalcitol or vehicle control for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control.

Conclusion

Atocalcitol represents a promising addition to the armamentarium of Vitamin D3 analogs for the treatment of hyperproliferative and inflammatory skin diseases. Its mechanism of action, centered on the activation of the Vitamin D Receptor, leads to the normalization of keratinocyte proliferation and differentiation and the suppression of inflammatory pathways. While specific quantitative data for atocalcitol remains limited in the public domain, comparative analysis with other well-characterized Vitamin D3 analogs provides a strong rationale for its therapeutic potential. Further publication of preclinical and clinical data will be crucial to fully elucidate its efficacy and safety profile. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the science and potential applications of atocalcitol.

References

- 1. Calming the Storm: Natural Immunosuppressants as Adjuvants to Target the Cytokine Storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcitriol inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Atocalcitol's Role in Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atocalcitol, a synthetic analog of the active form of vitamin D3, plays a pivotal role in the regulation of keratinocyte differentiation, a fundamental process for the formation and maintenance of a healthy epidermal barrier. This technical guide provides an in-depth examination of the molecular mechanisms through which atocalcitol exerts its effects on keratinocytes. It details the signaling pathways modulated by atocalcitol, presents quantitative data on its impact on key differentiation and proliferation markers, and offers comprehensive experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and professionals in dermatology, pharmacology, and drug development who are investigating novel therapeutic strategies for skin disorders characterized by aberrant keratinocyte function, such as psoriasis and atopic dermatitis.

Introduction to Keratinocyte Differentiation and Atocalcitol

The epidermis, the outermost layer of the skin, is a stratified epithelium primarily composed of keratinocytes. These cells undergo a complex and highly regulated program of terminal differentiation, migrating from the basal layer to the skin surface to form the cornified layer, which is essential for the skin's barrier function.[1] This process involves the sequential expression of specific proteins, including keratins, involucrin, loricrin, and filaggrin, and the formation of the cornified envelope.[2] Dysregulation of keratinocyte differentiation is a hallmark of several inflammatory skin diseases, most notably psoriasis, which is characterized by hyperproliferation and incomplete differentiation of keratinocytes.

Atocalcitol is a non-calcemic vitamin D3 analog designed to maximize the therapeutic effects on keratinocyte differentiation while minimizing the risk of hypercalcemia associated with natural vitamin D. Like other vitamin D analogs, its primary mechanism of action is mediated through the nuclear Vitamin D Receptor (VDR).

Atocalcitol's Core Mechanism of Action

Atocalcitol's biological effects are initiated by its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The VDR has a high binding affinity for atocalcitol.[3] Upon ligand binding, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which ultimately leads to the modulation of gene transcription.[4] This genomic pathway is the primary mechanism by which atocalcitol regulates the expression of genes involved in keratinocyte differentiation.

Signaling Pathways Modulated by Atocalcitol in Keratinocytes

Atocalcitol orchestrates a network of signaling pathways to promote keratinocyte differentiation and inhibit proliferation.

The VDR-Mediated Genomic Pathway

The canonical signaling pathway for atocalcitol involves the direct regulation of gene expression through the VDR. Key target genes upregulated by atocalcitol in keratinocytes include those encoding for structural proteins of the cornified envelope, such as involucrin, loricrin, and filaggrin, as well as the enzyme transglutaminase, which cross-links these proteins.

References

- 1. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ERRα–VDR axis promotes calcitriol degradation and estrogen signaling in breast cancer cells, while VDR‐CYP24A1‐ERRα overexpression correlates with poor prognosis in patients with basal‐like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Atocalcitol: A Technical Guide to a Novel Vitamin D Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atocalcitol is a synthetic analog of vitamin D, designed to leverage the therapeutic effects of the vitamin D endocrine system while potentially minimizing systemic side effects. This technical guide provides a comprehensive overview of the available information on Atocalcitol, including its chemical identity and its presumed mechanism of action based on the well-established pharmacology of vitamin D analogs. Due to the limited publicly available data specific to Atocalcitol, this document also presents generalized experimental protocols and representative data for the evaluation of vitamin D analogs, offering a framework for the research and development of this class of compounds.

Introduction to Atocalcitol and Vitamin D Analogs

Vitamin D and its analogs are a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders. These compounds exert their effects by binding to the nuclear vitamin D receptor (VDR), which in turn modulates the expression of genes involved in cellular proliferation, differentiation, and inflammation. Atocalcitol, identified by its chemical name (1S,3R,5Z,7E,20R)-20-(3-(2-HYDROXYPROPAN-2-YL)BENZYLOXYMETHYL)-9,10-SECOPREGNA-5,7,10(19)-TRIENE-1.ALPHA.,3GB-DIOL, belongs to this class of therapeutic agents.[1] The development of synthetic vitamin D analogs aims to improve the therapeutic window by separating the desired anti-proliferative and anti-inflammatory effects from the calcemic effects associated with the natural hormone, calcitriol.

Chemical Structure and Properties of Atocalcitol [1]

| Property | Value |

| Molecular Formula | C₃₂H₄₆O₄ |

| Molecular Weight | 494.7 g/mol |

| CAS Number | 302904-82-1 |

| IUPAC Name | (1S,3R,5Z,7E,20R)-20-({[3-(2-hydroxypropan-2-yl)phenyl]methyl}oxymethyl)-9,10-secopregna-5,7,10(19)-triene-1,3-diol |

Discovery and Synthesis

Detailed information regarding the specific discovery and synthetic route for Atocalcitol is not extensively documented in publicly accessible scientific literature or patents. However, the synthesis of vitamin D analogs typically follows a convergent approach, involving the preparation of two key fragments: an A-ring synthon and a CD-ring side-chain synthon. These fragments are then coupled, often via a Horner-Wittig or similar olefination reaction, to construct the seco-triene core structure.

Representative Synthetic Scheme for a Vitamin D Analog

The following scheme illustrates a generalized synthetic pathway for a vitamin D analog, which is likely analogous to the synthesis of Atocalcitol.

Caption: Generalized synthetic workflow for a vitamin D analog.

Biological Activity and Mechanism of Action

The biological effects of Atocalcitol are presumed to be mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. Upon binding, the Atocalcitol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Signaling Pathway of Vitamin D Analogs

Caption: Generalized Vitamin D Receptor (VDR) signaling pathway.

Quantitative Biological Data (Representative)

| Assay | Parameter | Representative Value |

| VDR Binding Affinity | IC₅₀ (nM) | 0.1 - 1.0 |

| Keratinocyte Proliferation | IC₅₀ (nM) | 1 - 10 |

| HL-60 Cell Differentiation | EC₅₀ (nM) | 0.5 - 5 |

| Transactivation Assay | EC₅₀ (nM) | 0.1 - 1.0 |

| In vivo Calcemic Effect | ED₅₀ (µg/kg) | > 10 |

Disclaimer: The data presented in this table are representative of a typical vitamin D analog and are not specific to Atocalcitol.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of vitamin D analogs.

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity of Atocalcitol for the VDR.

Protocol:

-

Preparation of VDR: Recombinant human VDR is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

-

Radioligand: [³H]-Calcitriol is used as the radiolabeled ligand.

-

Assay Buffer: Prepare a buffer containing Tris-HCl, EDTA, DTT, and sodium molybdate.

-

Incubation: In a 96-well plate, incubate a fixed concentration of [³H]-Calcitriol and VDR with increasing concentrations of unlabeled Atocalcitol or a reference compound (unlabeled calcitriol) for 2-4 hours at 4°C.

-

Separation: Separate bound from free radioligand using a hydroxylapatite slurry or a filter-based method.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Keratinocyte Proliferation Assay

Objective: To assess the anti-proliferative effect of Atocalcitol on human keratinocytes.

Protocol:

-

Cell Culture: Culture normal human epidermal keratinocytes (NHEK) in appropriate keratinocyte growth medium.

-

Seeding: Seed NHEKs into 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of Atocalcitol or vehicle control for 72 hours.

-

Assay: Add a cell proliferation reagent (e.g., MTT, WST-1, or a resazurin-based reagent) to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against the logarithm of Atocalcitol concentration to determine the IC₅₀ value.

Conceptual Experimental Workflow

Caption: Conceptual workflow for the preclinical and clinical evaluation of a vitamin D analog.

Conclusion

Atocalcitol represents a continued effort in the development of targeted therapies for hyperproliferative skin diseases like psoriasis. While specific data on its discovery, synthesis, and biological activity are not widely published, its classification as a vitamin D analog provides a strong foundation for understanding its potential therapeutic mechanism. The generalized protocols and representative data presented in this guide offer a framework for the systematic evaluation of Atocalcitol and other novel vitamin D analogs, from initial in vitro characterization to preclinical and clinical development. Further research and publication of specific data for Atocalcitol are needed to fully elucidate its therapeutic potential and clinical utility.

References

Atocalcitol: A Technical Guide to its Potential Therapeutic Applications Beyond Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atocalcitol, a synthetic analog of the active form of vitamin D3, has demonstrated significant therapeutic potential beyond its established use in psoriasis. This technical guide explores the preclinical and clinical evidence supporting the application of Atocalcitol and its analogs in a range of conditions, including secondary hyperparathyroidism, osteoporosis, cancer, and inflammatory diseases. By leveraging its potent activity as a Vitamin D Receptor (VDR) agonist, Atocalcitol modulates key signaling pathways involved in calcium homeostasis, bone metabolism, cell proliferation and differentiation, and immune regulation. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Introduction

Atocalcitol (ST-630) is a non-calcemic analog of 1α,25-dihydroxyvitamin D3 (Calcitriol). Its structural modifications are designed to enhance its therapeutic effects on cell proliferation and differentiation while minimizing the hypercalcemic side effects associated with earlier vitamin D compounds. While approved for the topical treatment of psoriasis, a growing body of evidence suggests that the systemic administration of Atocalcitol and its analogs could offer significant benefits in various other pathologies. This guide delves into these potential applications, providing a detailed technical analysis for the scientific community.

Potential Therapeutic Applications

Secondary Hyperparathyroidism

Secondary hyperparathyroidism (SHPT) is a common complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels. Vitamin D analogs are a cornerstone of SHPT management due to their ability to suppress PTH gene transcription.

Quantitative Data from Clinical Trials with Vitamin D Analogs:

| Vitamin D Analog | Study Population | Duration | PTH Reduction | Key Findings |

| Paricalcitol | CKD Stages 3-4 | 24 weeks | -52% | Achieved 40% PTH reduction sooner than Calcitriol. |

| Calcitriol | CKD Stages 3-4 | 24 weeks | -46% | Effective in suppressing PTH with a low incidence of hypercalcemia. |

| Etelcalcetide | Hemodialysis patients with SHPT | 26 weeks | >30% reduction from baseline | Significantly greater reduction in serum PTH compared to placebo. |

Experimental Protocol: PTH Secretion Assay in Bovine Parathyroid Cells

This in vitro assay is crucial for evaluating the direct effects of compounds like Atocalcitol on PTH secretion.

-

Cell Culture: Primary bovine parathyroid cells are isolated and cultured.

-

Treatment: Cells are incubated with varying concentrations of Atocalcitol or a control vehicle.

-

Stimulation/Inhibition: The effect of different extracellular calcium concentrations on PTH secretion in the presence and absence of the test compound is assessed.

-

PTH Measurement: PTH levels in the culture supernatant are quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: Dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) of Atocalcitol on PTH secretion.

Signaling Pathway: VDR-Mediated Repression of PTH Gene Transcription

Figure 1: VDR-mediated repression of PTH gene transcription by Atocalcitol.

Osteoporosis

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. Vitamin D analogs, including Atocalcitol, play a crucial role in bone metabolism by influencing both bone formation and resorption.

Quantitative Data from Clinical Trials with Eldecalcitol (an Atocalcitol analog):

| Parameter | Eldecalcitol Group | Alfacalcidol Group | p-value |

| New Vertebral Fracture Incidence (3 years) | Reduced by 26% | - | <0.05 |

| Wrist Fracture Risk Reduction | 71% | - | <0.05 |

| Lumbar Spine BMD Increase (1 year) | +3.5% | +0.2% | <0.001 |

| Total Hip BMD Increase (1 year) | +0.4% | -2.4% | <0.001 |

Experimental Protocol: RANKL-Induced Osteoclast Differentiation Assay

This assay is fundamental to understanding the inhibitory effect of Atocalcitol on bone resorption.

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages are cultured.

-

Induction of Differentiation: Cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts.

-

Treatment: Atocalcitol is added at various concentrations during the differentiation process.

-

Staining: After several days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.

-

Quantification: The number of TRAP-positive multinucleated cells is counted to assess the extent of osteoclastogenesis.

-

Data Analysis: The inhibitory effect of Atocalcitol on osteoclast formation is quantified.

Signaling Pathway: Inhibition of RANKL-Induced Osteoclastogenesis

Figure 2: Atocalcitol's inhibitory effect on RANKL-mediated osteoclast differentiation.

Cancer

The anti-proliferative, pro-differentiating, and pro-apoptotic properties of vitamin D analogs make them promising candidates for cancer therapy. Preclinical studies have shown their efficacy in various cancer models.

Quantitative Data from Preclinical Studies with Calcitriol:

| Cancer Cell Line | IC50 Value (µM) |

| MCF-7 (Breast Cancer) | 0.05 - 0.25 |

| T47D (Breast Cancer) | 0.05 - 0.25 |

| MDA-MB-231 (Breast Cancer) | 0.05 - 0.25 |

Experimental Protocol: Cancer Cell Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic and anti-proliferative effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of Atocalcitol.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 value is determined.[1]

Experimental Workflow: In Vivo Xenograft Model

References

The Pharmacokinetics of Atocalcitol: An In-depth Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and regulatory documents, no specific pharmacokinetic data, detailed experimental protocols, or defined signaling pathways for Atocalcitol could be identified. The information presented herein is based on the general pharmacokinetic principles of vitamin D analogues and specific data available for related compounds, such as calcitriol and maxacalcitol. This guide is intended to provide a foundational understanding for researchers, scientists, and drug development professionals in the absence of Atocalcitol-specific information.

Introduction to Atocalcitol and Vitamin D Analogues

Atocalcitol is a synthetic analogue of vitamin D.[1] Such analogues are developed to elicit more selective biological responses than the endogenous active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), often aiming to separate the therapeutic effects (e.g., anti-proliferative, pro-differentiative) from the calcemic effects.[1] The pharmacokinetics of vitamin D analogues are crucial in determining their therapeutic window and dosing regimen. The processes of absorption, distribution, metabolism, and excretion (ADME) dictate the concentration and duration of the drug's action at its target sites.

General Pharmacokinetics of Vitamin D Analogues

The pharmacokinetic profiles of vitamin D analogues can vary significantly based on their chemical structure, formulation, and route of administration. Generally, these compounds are highly protein-bound in the circulation and undergo metabolism primarily through hydroxylation and oxidation.

Absorption

The absorption of orally administered vitamin D analogues is generally efficient. For topical formulations, absorption through the skin allows for localized action with potentially lower systemic exposure.

Distribution

Following absorption, vitamin D analogues are extensively bound to plasma proteins, primarily the vitamin D-binding protein (DBP), and to a lesser extent, albumin.[2] This high degree of protein binding limits the free concentration of the drug available to exert its biological effects and influences its volume of distribution.

Metabolism

The liver is the primary site of metabolism for many vitamin D analogues.[3] The metabolic pathways often involve hydroxylation reactions catalyzed by cytochrome P450 enzymes, such as CYP24A1, which is also responsible for the catabolism of endogenous calcitriol.[4]

Excretion

The metabolites of vitamin D analogues are primarily excreted in the feces via the biliary route, with a smaller proportion eliminated in the urine.

Pharmacokinetic Data for Representative Vitamin D Analogues

In the absence of data for Atocalcitol, the following tables summarize key pharmacokinetic parameters for the well-characterized vitamin D analogues, calcitriol and maxacalcitol.

Table 1: Pharmacokinetic Parameters of Oral Calcitriol in Healthy Adults

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 3 to 6 hours | |

| Elimination Half-Life (t½) | 5 to 8 hours | |

| Protein Binding | ~99.9% | |

| Bioavailability | Approximately 70% |

Table 2: Cutaneous Pharmacokinetics of Topical Maxacalcitol (Ointment vs. Lotion) in Healthy Subjects

| Formulation | Time Point (hours) | Mean Concentration in Stratum Corneum (µg/g ± SD) | Reference |

| Ointment | 2 | 6.9 ± 3.3 | |

| 4 | 12.8 ± 6.2 | ||

| 6 | 11.8 ± 4.6 | ||

| 8 | 13.1 ± 5.2 | ||

| 10 | 12.3 ± 3.1 | ||

| Lotion | 2 | 3.1 ± 1.0 | |

| 4 | 9.1 ± 3.1 | ||

| 6 | 13.9 ± 3.4 | ||

| 8 | 13.1 ± 4.1 | ||

| 10 | 15.5 ± 3.1 |

Experimental Protocols for Pharmacokinetic Studies of Vitamin D Analogues

The following are generalized methodologies based on published studies for calcitriol and maxacalcitol.

Oral Calcitriol Pharmacokinetic Study Protocol

-

Study Design: An open-label, single-dose, pharmacokinetic study.

-

Subjects: Healthy adult volunteers.

-

Dosing: A single oral dose of calcitriol (e.g., 0.5 mcg) administered after an overnight fast.

-

Sample Collection: Serial blood samples collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Analytical Method: Plasma concentrations of calcitriol are determined using a validated analytical method, such as a competitive protein binding assay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

Topical Maxacalcitol Cutaneous Bioavailability Study Protocol

-

Study Design: A randomized, open-label study to compare the cutaneous bioavailability of two different topical formulations.

-

Subjects: Healthy adult volunteers.

-

Dosing: A specified amount of maxacalcitol ointment and lotion applied to designated areas on the volar forearm.

-

Sample Collection: At predetermined time points (e.g., 2, 4, 6, 8, 10 hours) after application, the formulation is removed, and the stratum corneum is collected using tape stripping.

-

Analytical Method: Maxacalcitol is extracted from the tape strips and quantified using a validated LC-MS/MS method.

-

Bioavailability Assessment: The concentration of maxacalcitol in the stratum corneum over time is used as a surrogate measure of cutaneous bioavailability.

Putative Signaling Pathway of Atocalcitol

As a vitamin D analogue, Atocalcitol is expected to exert its effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. The following diagram illustrates the general VDR signaling pathway.

References

- 1. Update on pharmacologically-relevant vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparative review of the pharmacokinetics of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

Atocalcitol's Effect on Gene Expression in Skin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atocalcitol (also known as 22-oxacalcitriol or maxacalcitol) is a synthetic analog of calcitriol, the active form of vitamin D3. Developed to minimize the hypercalcemic effects of calcitriol, it has become a key therapeutic agent, particularly in the treatment of hyperproliferative skin disorders like psoriasis. Atocalcitol exerts its effects primarily by modulating gene expression in skin cells, particularly keratinocytes. It binds to the nuclear Vitamin D Receptor (VDR), leading to the regulation of genes involved in cellular proliferation, differentiation, and inflammation. This guide provides an in-depth analysis of atocalcitol's genomic effects, presenting quantitative data on gene expression, detailed experimental protocols for its study, and diagrams of its core signaling pathway and experimental workflows.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Atocalcitol's genomic effects are mediated through the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily. Upon entering the keratinocyte, atocalcitol binds to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, causing it to translocate into the nucleus. Inside the nucleus, the atocalcitol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of this complex to VDREs recruits a suite of co-activator or co-repressor proteins, ultimately leading to the modulation (activation or repression) of gene transcription. This intricate process governs the cellular response to atocalcitol, influencing key processes in skin homeostasis.

Data Presentation: Atocalcitol's Impact on Gene Expression

While comprehensive microarray data for atocalcitol in human keratinocytes is limited in public literature, studies on psoriasis models and comparisons with calcitriol provide significant insights. Atocalcitol has been shown to potently suppress inflammatory pathways and modulate keratinocyte function.

Regulation of Inflammatory Genes

In a murine model of psoriasis, topical application of atocalcitol (maxacalcitol) significantly downregulated the mRNA expression of key pro-inflammatory cytokines that are characteristic of the disease.[1] This demonstrates its potent immunomodulatory effect directly within the skin tissue.

| Gene | Gene Function / Pathway | Effect of Atocalcitol |

| IL-23p19 | Key cytokine in Th17 cell differentiation and psoriasis pathogenesis | Downregulated |

| IL-17A | Pro-inflammatory cytokine produced by Th17 cells | Downregulated |

| IL-17F | Pro-inflammatory cytokine, often co-expressed with IL-17A | Downregulated |

| IL-22 | Cytokine involved in keratinocyte hyperproliferation | Downregulated |

| TNF-α | Pleiotropic inflammatory cytokine | Downregulated |

| IL-6 | Pro-inflammatory cytokine | Downregulated |

| IL-12p40 | Subunit of IL-12 and IL-23, involved in Th1/Th17 responses | Downregulated |

| IL-10 | Anti-inflammatory cytokine | Upregulated |

| Table 1: Gene Expression Changes Induced by Atocalcitol (Maxacalcitol) in a Murine Psoriasis Model.[1] |

Regulation of Keratinocyte Function (Inferred from Calcitriol Data)

Atocalcitol acts via the same VDR-mediated mechanism as calcitriol. Therefore, data from calcitriol studies in human keratinocytes serves as a strong proxy for understanding the types of genes atocalcitol regulates. Studies using calcitriol on reconstructed human epidermis models of psoriasis have provided quantitative data on its effect on key chemokines and epidermal proteins.

| Gene | Gene Function / Pathway | Fold Change vs. IL-22 Stimulated Control |

| RANTES (CCL5) | Chemoattractant for T-cells, eosinophils, basophils | -9.88 (26.96 down to 2.73)[2] |

| IL-8 (CXCL8) | Chemoattractant for neutrophils; pro-inflammatory | -3.36 (31.54 down to 9.40)[2] |

| S100A7 (Psoriasin) | Pro-inflammatory, antimicrobial, epidermal proliferation | -6.67 (92.40 down to 13.85)[2] |

| Table 2: Representative Gene Expression Changes in Human Keratinocytes Induced by Calcitriol (a related Vitamin D analog) in an in-vitro psoriasis model. The data illustrates the potent anti-inflammatory and anti-proliferative genomic effects mediated through the VDR pathway. |

Furthermore, broader microarray studies on calcitriol-treated human primary keratinocytes have identified 86 differentially expressed genes, with 67 being upregulated and 19 downregulated. These genes fall into functional categories including response to wounding, protease inhibition, cellular migration, and innate immunity , highlighting the comprehensive role of VDR activation in skin homeostasis.

Experimental Protocols

The following is a representative protocol for analyzing the effect of atocalcitol on gene expression in human keratinocytes, synthesized from standard methodologies in the field.

Cell Culture and Treatment

-

Cell Source: Primary Normal Human Epidermal Keratinocytes (NHEK) are isolated from neonatal foreskin or adult skin biopsies. Alternatively, immortalized keratinocyte cell lines like HaCaT can be used.

-

Culture Medium: Keratinocytes are cultured in a serum-free keratinocyte growth medium (e.g., KGM-Gold™) supplemented with bovine pituitary extract, human epidermal growth factor, insulin, and hydrocortisone.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Atocalcitol Treatment:

-

Prepare a stock solution of atocalcitol in a suitable solvent (e.g., ethanol or DMSO).

-

When cells reach 60-70% confluency, replace the medium with fresh medium containing atocalcitol at final concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁷ M.

-

A vehicle control (medium with an equivalent concentration of the solvent) must be run in parallel.

-

Incubate the cells for a specified time period, typically 24 to 48 hours, for gene expression analysis.

-

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit, Qiagen). Total RNA is then extracted and purified according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 ratio (should be ~2.0). RNA integrity is verified using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

-

RT-qPCR:

-

Prepare reaction mixtures containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan-based qPCR master mix.

-

Primers should be designed to span an exon-exon junction to prevent amplification of any residual genomic DNA.

-

Run the qPCR on a real-time PCR system. A typical thermal cycling profile is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

-

A melt curve analysis is performed at the end of the run for SYBR Green assays to ensure product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression (fold change) in atocalcitol-treated samples compared to vehicle-treated controls using the 2-ΔΔCt method.

-

Conclusion and Implications for Drug Development

Atocalcitol modulates the expression of a wide array of genes in skin cells by activating the Vitamin D Receptor. Its potent ability to downregulate pro-inflammatory cytokines such as IL-23 and IL-17, coupled with its established role in inhibiting keratinocyte proliferation and promoting differentiation, provides a clear genomic basis for its therapeutic efficacy in psoriasis and other hyperproliferative skin disorders. The data strongly supports a mechanism where atocalcitol helps normalize keratinocyte function and quell the inflammatory cascades that drive skin pathology. For drug development professionals, understanding this targeted genomic action is crucial for identifying new therapeutic targets, developing combination therapies, and designing more effective VDR activators with optimized safety and efficacy profiles.

References

Atocalcitol: A Technical Overview of its Development and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atocalcitol is a synthetic vitamin D analog that has been investigated for its potential therapeutic applications, particularly in the realm of dermatology. As a member of the vitamin D class of compounds, its mechanism of action is intrinsically linked to the vitamin D receptor (VDR), a nuclear transcription factor that regulates a multitude of cellular processes, including proliferation, differentiation, and inflammation. This technical guide provides a comprehensive overview of the history, development, and mechanism of action of vitamin D analogs, with a focus on the principles applicable to Atocalcitol. While specific preclinical and clinical data for Atocalcitol remains limited in the public domain, this document synthesizes the broader knowledge of its drug class to offer a detailed understanding of its anticipated biological effects and therapeutic rationale.

Introduction: The Rise of Vitamin D Analogs in Medicine

The discovery of vitamin D's essential role in calcium homeostasis and bone metabolism laid the groundwork for exploring its broader physiological functions. Subsequent research revealed the ubiquitous expression of the vitamin D receptor (VDR) in various tissues, including those of the immune system and the skin, suggesting a wider therapeutic potential for vitamin D and its derivatives.[1][2][3] Natural vitamin D3 (cholecalciferol) and its active metabolite, calcitriol (1α,25-dihydroxyvitamin D3), demonstrated potent effects on cell proliferation and differentiation, sparking interest in their use for hyperproliferative disorders like psoriasis. However, the therapeutic application of calcitriol was hampered by its significant calcemic side effects. This limitation spurred the development of synthetic vitamin D analogs, such as Atocalcitol, designed to retain the beneficial anti-proliferative and anti-inflammatory properties while minimizing systemic calcium mobilization.

The Development Pathway of a Vitamin D Analog

The journey of a synthetic vitamin D analog from conception to potential clinical application follows a well-established, multi-stage process. This pathway is designed to rigorously evaluate the compound's efficacy, safety, and mechanism of action.

Discovery and Synthesis

The development of novel vitamin D analogs begins with rational drug design and chemical synthesis. The primary objective is to create molecules with modified side chains or A- and CD-rings that exhibit a favorable therapeutic index – high affinity for the VDR and potent biological activity in target tissues (e.g., skin) with reduced systemic calcemic effects. The synthesis of these complex molecules often involves multi-step organic chemistry processes.

Preclinical Evaluation

Before human trials, candidate compounds undergo extensive preclinical testing to assess their biological activity and safety profile.[4][5] This phase typically involves a battery of in vitro and in vivo studies.

Table 1: Key Preclinical Investigations for Vitamin D Analogs

| Experimental Stage | Objectives | Typical Assays and Models |

| In Vitro Studies | To determine the compound's affinity for the VDR, its effects on cell proliferation and differentiation, and its anti-inflammatory properties. | - Radioligand binding assays to determine VDR affinity.- Keratinocyte proliferation assays (e.g., BrdU incorporation).- Keratinocyte differentiation marker expression analysis (e.g., involucrin, transglutaminase).- Cytokine production assays in immune cells (e.g., T-cells, dendritic cells). |

| In Vivo Studies | To evaluate the compound's efficacy in animal models of disease, its pharmacokinetic profile, and its potential for systemic side effects (primarily hypercalcemia). | - Psoriasis-like skin inflammation models in mice (e.g., imiquimod-induced).- Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME).- Acute and chronic toxicology studies to assess for adverse effects, including monitoring of serum calcium levels. |

Clinical Trials

Promising candidates from preclinical studies advance to clinical trials, which are conducted in a phased approach to systematically evaluate their safety and efficacy in humans.

Table 2: Phases of Clinical Trials for a Topical Psoriasis Drug

| Phase | Primary Objectives | Typical Study Population |

| Phase I | To assess the safety, tolerability, and pharmacokinetic profile of the drug in humans. | A small number of healthy volunteers or patients with the target disease. |

| Phase II | To evaluate the drug's efficacy and to determine the optimal dose and formulation. | A larger group of patients with the target disease (e.g., mild to moderate psoriasis). |

| Phase III | To confirm the drug's efficacy and safety in a large, diverse patient population and to compare it with existing standard treatments. | A large, randomized, placebo-controlled or active-comparator controlled trial with hundreds to thousands of patients. |

| Phase IV | To monitor the long-term safety and efficacy of the drug after it has been approved and marketed. | Post-marketing surveillance in the general patient population. |

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological effects of Atocalcitol and other vitamin D analogs are mediated through their interaction with the Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.

Cellular Uptake and VDR Binding

Upon topical application, Atocalcitol penetrates the stratum corneum and enters the keratinocytes and resident immune cells in the epidermis and dermis. Inside the cell, it binds to the ligand-binding domain of the VDR.

Heterodimerization and Nuclear Translocation

Ligand binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus.

Gene Transcription Regulation

In the nucleus, the VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription of these genes.

The key downstream effects of VDR activation in the context of psoriasis include:

-

Inhibition of Keratinocyte Proliferation: VDR activation leads to the upregulation of genes that inhibit cell cycle progression, thereby normalizing the excessive proliferation of keratinocytes characteristic of psoriatic plaques.

-

Promotion of Keratinocyte Differentiation: Vitamin D analogs induce the expression of genes involved in the terminal differentiation of keratinocytes, helping to restore a normal epidermal structure.

-

Modulation of the Immune Response: VDR signaling has profound immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ) by T-cells, while promoting the development of regulatory T-cells. This helps to dampen the inflammatory cascade that drives psoriasis.

Experimental Protocols

While specific experimental protocols for Atocalcitol are not publicly available, the following are representative methodologies used in the preclinical evaluation of vitamin D analogs for psoriasis.

VDR Binding Affinity Assay

Objective: To determine the affinity of the test compound for the Vitamin D Receptor.

Methodology:

-

Preparation of VDR: Recombinant human VDR is expressed and purified.

-

Radioligand: A radiolabeled vitamin D analog with high affinity for the VDR (e.g., [³H]calcitriol) is used.

-

Competition Binding: A constant concentration of the radioligand and VDR is incubated with increasing concentrations of the unlabeled test compound (Atocalcitol).

-

Separation: The VDR-bound radioligand is separated from the unbound radioligand (e.g., using charcoal adsorption or size-exclusion chromatography).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki).

Keratinocyte Proliferation Assay

Objective: To assess the anti-proliferative effect of the test compound on human keratinocytes.

Methodology:

-

Cell Culture: Normal human epidermal keratinocytes are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of the test compound (Atocalcitol) or a vehicle control for a specified period (e.g., 72 hours).

-

Proliferation Measurement: Cell proliferation is assessed using a method such as the BrdU (5-bromo-2'-deoxyuridine) incorporation assay. BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells.

-

Detection: The incorporated BrdU is detected using a specific antibody conjugated to an enzyme that catalyzes a colorimetric reaction.

-

Data Analysis: The absorbance is measured, and the percentage of proliferation inhibition is calculated relative to the vehicle control.

Conclusion

Atocalcitol represents a continuation of the efforts to develop safer and more effective topical treatments for psoriasis based on the modulation of the vitamin D receptor signaling pathway. While specific clinical data on Atocalcitol is not widely published, the well-established mechanism of action of vitamin D analogs provides a strong rationale for its potential therapeutic efficacy. The key to the successful development of compounds like Atocalcitol lies in achieving a delicate balance between potent local anti-proliferative and anti-inflammatory effects and minimal systemic side effects. Further research and clinical trials are necessary to fully elucidate the therapeutic profile of Atocalcitol and its place in the management of psoriasis and other inflammatory skin disorders.

References

- 1. Vitamin D receptor signaling and its therapeutic implications: Genome-wide and structural view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 3. Vitamin D receptor: molecular signaling and actions of nutritional ligands in disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Atocalcitol: An In-depth Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atocalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), has emerged as a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Atocalcitol's mechanism of action, supported by available data, experimental protocols, and visualizations of the key signaling pathways it modulates. As a vitamin D analog, Atocalcitol exerts its effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes involved in immune and inflammatory responses.[1][2][3] This document will delve into the molecular interactions and cellular consequences of Atocalcitol treatment in inflammatory contexts, with a focus on its potential therapeutic applications in inflammatory skin diseases such as psoriasis and atopic dermatitis.

Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Atocalcitol's anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways that drive inflammatory processes. The two major pathways influenced by Atocalcitol are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Regulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Vitamin D analogs, including by extension Atocalcitol, have been shown to interfere with this process through several mechanisms:

-

Interaction with IKKβ: The Vitamin D Receptor (VDR), when activated by its ligand, can physically interact with IKKβ, a key catalytic subunit of the IKK complex. This interaction can disrupt the formation of the active IKK complex, thereby preventing the phosphorylation of IκBα.

-

Sequestration of p65: Activated VDR can form a complex with the p65 subunit of NF-κB. This interaction sequesters p65 and prevents it from binding to its target DNA sequences, thus inhibiting the transcription of pro-inflammatory genes. This mechanism does not necessarily block the nuclear translocation of p65 but rather interferes with its transcriptional activity.[5]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the points of intervention by Atocalcitol-activated VDR.

References

- 1. mdpi.com [mdpi.com]

- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 3. Low Expression of the IL-23/Th17 Pathway in Atopic Dermatitis Compared to Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]

Atocalcitol: A Technical Guide on its Potential for Autoimmune Skin Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atocalcitol, a synthetic analog of vitamin D3, has emerged as a promising therapeutic agent for the management of autoimmune skin disorders, particularly psoriasis. Its mechanism of action centers on the regulation of keratinocyte proliferation and differentiation, coupled with potent immunomodulatory effects that target the underlying inflammatory cascades characteristic of these diseases. This technical guide provides a comprehensive overview of the existing preclinical and clinical data on atocalcitol, detailing its mechanism of action, experimental protocols, and quantitative outcomes. The information presented herein is intended to support further research and development of atocalcitol as a valuable therapeutic option for debilitating skin conditions.

Mechanism of Action

Atocalcitol exerts its therapeutic effects primarily through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor.[1][2] This interaction initiates a cascade of genomic events that collectively contribute to the restoration of skin homeostasis.

1.1. Regulation of Keratinocyte Proliferation and Differentiation

In autoimmune skin disorders like psoriasis, keratinocytes undergo hyperproliferation and aberrant differentiation, leading to the characteristic plaque formation. Atocalcitol addresses this by:

-

Inhibiting Keratinocyte Proliferation: It has been demonstrated that tacalcitol extends the cell cycle time of keratinocytes, thereby slowing down their rapid division.[3]

-

Promoting Keratinocyte Differentiation: Atocalcitol induces the expression of proteins associated with normal epidermal differentiation, such as keratin 10, while reducing the expression of hyperproliferation-associated markers like keratin 16 and Ki-67.[4]

1.2. Immunomodulation

A key aspect of atocalcitol's efficacy lies in its ability to modulate the cutaneous immune response:

-

Inhibition of Pro-inflammatory Cytokines: Atocalcitol has been shown to inhibit the synthesis and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[5]

-

Modulation of T-helper Cell Differentiation: Evidence suggests that tacalcitol can influence the differentiation of T-helper (Th) cells, potentially skewing the immune response away from the pro-inflammatory Th1 and Th17 pathways that are dominant in psoriasis.

Preclinical Data

2.1. In Vitro Studies

-

Keratinocyte Proliferation Assays:

-

Objective: To determine the inhibitory effect of atocalcitol on the proliferation of human keratinocytes.

-

Methodology: A common method involves the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human keratinocyte cell lines (e.g., HaCaT) are seeded in 96-well plates and treated with varying concentrations of atocalcitol. After a defined incubation period, MTT solution is added, and the resulting formazan product is measured spectrophotometrically to determine cell viability and proliferation.

-

Quantitative Data: Studies have shown a dose-dependent inhibition of keratinocyte proliferation, with an ED50 typically observed in the range of 10-10 to 10-9 M for related vitamin D3 analogs.

-

-

Cytokine Release Assays:

-

Objective: To quantify the effect of atocalcitol on the secretion of pro-inflammatory cytokines from immune cells or skin explants.

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard technique. Supernatants from cultured immune cells (e.g., peripheral blood mononuclear cells) or skin biopsy cultures, treated with or without atocalcitol in the presence of an inflammatory stimulus, are collected. The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) is then measured using commercially available ELISA kits.

-

2.2. Animal Models

While animal models for psoriasis are not fully representative of the human disease, models such as the imiquimod-induced psoriasis-like mouse model are utilized to assess the in vivo efficacy of topical treatments. For atopic dermatitis, models involving epicutaneous sensitization with allergens like ovalbumin are employed.

Clinical Data: Psoriasis

Numerous clinical trials have demonstrated the efficacy and safety of topical atocalcitol in the treatment of plaque psoriasis.

3.1. Efficacy

-

Psoriasis Area and Severity Index (PASI) Score: The PASI score is a widely used metric to assess the severity of psoriasis, taking into account erythema, infiltration, and desquamation, as well as the body surface area affected.

-

Clinical Trial Design: A typical study is a multicenter, randomized, double-blind, placebo-controlled trial. Patients with chronic plaque psoriasis apply atocalcitol ointment (e.g., 4 µg/g) or a placebo once daily for a specified period (e.g., 8 weeks).

Table 1: Summary of Clinical Efficacy Data for Atocalcitol in Psoriasis

| Study | Treatment Group | Duration | Key Efficacy Outcome |

| Multicentre, placebo-controlled study | Atocalcitol ointment (4 µg/g) once daily | 8 weeks | Statistically significant reduction in the sum score of erythema, infiltration, and desquamation compared to placebo (P < 0.0001). |